Product packaging for Oral antiplatelet agent 1(Cat. No.:)

Oral antiplatelet agent 1

Cat. No.: B10798699
M. Wt: 468.5 g/mol
InChI Key: UDMPNYKEHCRGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Platelets in Atherothrombotic Pathophysiology

Platelets, anucleated blood cells, are fundamental to hemostasis, the physiological process that halts bleeding at the site of vascular injury. researchgate.net However, their functions extend beyond this, playing a critical role in the pathological process of atherothrombosis, the primary underlying cause of acute cardiovascular events like myocardial infarction and ischemic stroke. nih.govoup.com Atherothrombosis is characterized by the formation of a thrombus on a disrupted atherosclerotic plaque. nih.gov

The process begins with endothelial dysfunction or damage within an artery, often at sites of atherosclerotic lesions. revespcardiol.orgoup.com This disruption exposes subendothelial matrix proteins, primarily collagen and von Willebrand factor (vWF). nih.govahajournals.org Under the high shear stress conditions typical of stenotic arteries, platelets adhere to the exposed collagen. nih.govnih.gov This adhesion is a multi-step process involving platelet membrane receptors, such as glycoprotein (B1211001) (GP) Ib-V-IX binding to vWF, and direct interaction with collagen via GP VI and GP Ia/IIa receptors. nih.govfrontiersin.org

Following initial adhesion, platelets become activated. nih.gov This activation is not a simple binary event but a graded sequence of processes. nih.gov It is triggered by agonists like exposed collagen and locally generated soluble molecules, including thrombin, adenosine (B11128) diphosphate (B83284) (ADP), and thromboxane (B8750289) A2 (TXA2). nih.govnih.gov Activated platelets undergo a shape change and release the contents of their granules, which contain a host of biologically active molecules. ahajournals.orgnih.gov These released substances, such as ADP and TXA2, act as potent signaling molecules, recruiting and activating additional circulating platelets to the site of injury in a process of positive feedback. oup.comnih.gov

This cascade culminates in platelet aggregation, where platelets stick to one another. nih.gov The key step in aggregation is the conformational change of the platelet integrin receptor αIIbβ3 (also known as GP IIb/IIIa). nih.govnih.gov This activated receptor binds to fibrinogen, which acts as a bridge, linking adjacent platelets and leading to the formation of a platelet-rich thrombus. nih.govnih.gov

Table 1: Key Molecules in Platelet-Mediated Atherothrombosis

Molecule/ReceptorFunction in AtherothrombosisReferences
von Willebrand Factor (vWF)Mediates platelet adhesion to exposed collagen under high shear stress. nih.govnih.gov
CollagenExposed after endothelial injury; directly binds platelet receptors to initiate adhesion and activation. nih.govfrontiersin.org
Glycoprotein (GP) Ib-V-IXPlatelet receptor complex that binds to vWF, facilitating initial platelet tethering. nih.gov
Glycoprotein (GP) VIPlatelet receptor that binds directly to collagen, leading to strong platelet activation. nih.govnih.gov
Thromboxane A2 (TXA2)A potent platelet agonist synthesized and released by activated platelets, promoting further aggregation. nih.govnih.gov
Adenosine Diphosphate (ADP)Released from dense granules of activated platelets; activates nearby platelets via P2Y12 receptors. nih.govnih.gov
ThrombinA potent platelet activator generated during the coagulation cascade; activates platelets via PAR-1 and PAR-4 receptors. nih.govnih.gov
Integrin αIIbβ3 (GP IIb/IIIa)The primary receptor for platelet aggregation; binds fibrinogen to link platelets together. nih.govnih.gov
FibrinogenA soluble plasma protein that acts as a bridge between activated αIIbβ3 receptors on different platelets. nih.govnih.gov
P-Selectin (CD62P)Expressed on the surface of activated platelets; mediates interaction with leukocytes, promoting inflammation. nih.gov

Evolution of Oral Antiplatelet Therapy Paradigms in Thrombosis Research

The understanding of platelets' central role in atherothrombosis has driven the development of antiplatelet agents, which are a cornerstone of treatment for cardiovascular diseases. ahajournals.org The history of oral antiplatelet therapy is an evolutionary tale of scientific discovery, from serendipitous observations to rational drug design aimed at specific molecular targets. nih.govahajournals.org

The journey began with Aspirin (B1665792) , a drug introduced in 1899 for pain and fever. hematology.org It wasn't until the 1960s that its antiplatelet properties were demonstrated. hematology.orghematology.org Subsequent research elucidated its mechanism of action: the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme, which blocks the production of thromboxane A2. nih.gov Landmark clinical trials in the 1970s and 1980s confirmed aspirin's efficacy in reducing the risk of heart attacks and strokes, establishing it as the first-line antiplatelet agent. hematology.orghematology.org

The next major advancement came with the development of P2Y12 receptor antagonists . hematology.org The P2Y12 receptor is a crucial mediator of ADP-induced platelet activation and aggregation. ecrjournal.com The first generation of these drugs were thienopyridines. Ticlopidine was developed in the 1980s and was shown to be effective, but its use was limited by a less favorable safety profile. ahajournals.orghematology.org This led to the development of its analogue, clopidogrel (B1663587) , which was approved in 1997 and quickly became the standard of care due to better safety. ahajournals.orghematology.org

A pivotal paradigm shift occurred with the establishment of Dual Antiplatelet Therapy (DAPT) , the combination of aspirin and a P2Y12 inhibitor. nih.gov A 2001 study demonstrated that combining clopidogrel and aspirin was highly effective in patients with acute coronary syndromes (ACS). hematology.org DAPT became essential after percutaneous coronary intervention (PCI) with stent implantation to prevent stent thrombosis. nih.govnih.gov Initial recommendations for DAPT duration after first-generation drug-eluting stents (DES) were for at least 12 months. pcronline.com

However, the "one-size-fits-all" DAPT approach had limitations. Clopidogrel has a delayed onset of action and significant inter-individual variability in its antiplatelet effect, which can lead to treatment failures. ecrjournal.com These challenges spurred the development of newer, more potent, and predictable oral antiplatelet agents. ecrjournal.comcore.ac.uk This led to the introduction of prasugrel (B1678051) and ticagrelor . ahajournals.orgcore.ac.uk These agents provide faster, more potent, and more consistent P2Y12 inhibition than clopidogrel, resulting in improved outcomes for many patients with ACS. core.ac.uktandfonline.com

The evolution continues as research focuses on optimizing DAPT duration and intensity. jacc.org Recognizing that prolonged DAPT increases bleeding risk, numerous trials have explored shorter DAPT durations (e.g., 3-6 months) with newer-generation stents, as well as de-escalation strategies (switching from a potent agent to clopidogrel) to balance ischemic prevention against bleeding risk. pcronline.comjacc.org

Table 2: Timeline of Key Developments in Oral Antiplatelet Therapy

Time PeriodKey DevelopmentSignificanceReferences
1960sDiscovery of aspirin's antiplatelet effects.Identified the first effective oral antiplatelet agent. hematology.org
1970s-1980sClinical trials confirm aspirin's benefit in preventing stroke and heart attack.Established aspirin as a standard of care in secondary prevention. hematology.org
1980sDevelopment of ticlopidine, the first P2Y12 receptor antagonist.Introduced a new class of antiplatelet agents targeting the ADP pathway. hematology.org
1997Approval of clopidogrel.Provided a safer alternative to ticlopidine, becoming the most widely used P2Y12 inhibitor. ahajournals.orgpcronline.com
2001Landmark trial establishes the benefit of Dual Antiplatelet Therapy (DAPT) with aspirin and clopidogrel.Revolutionized the management of ACS and post-PCI patients. hematology.org
Late 2000sDevelopment and approval of prasugrel and ticagrelor.Offered more potent and reliable P2Y12 inhibition to overcome clopidogrel's limitations. ecrjournal.comcore.ac.uk
2010s-PresentResearch focuses on personalized DAPT strategies (shortened duration, de-escalation).Aims to optimize the balance between preventing thrombosis and minimizing bleeding risk. pcronline.comjacc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N4O5S B10798699 Oral antiplatelet agent 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

1-(3-cyano-5-oxo-7H-furo[3,4-b]pyridin-2-yl)-4-methyl-N-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O5S/c1-15-3-5-16(6-4-15)14-33(30,31)26-22(29)23(2)7-9-27(10-8-23)20-17(12-24)11-18-19(25-20)13-32-21(18)28/h3-6,11H,7-10,13-14H2,1-2H3,(H,26,29)

InChI Key

UDMPNYKEHCRGIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)C2(CCN(CC2)C3=NC4=C(C=C3C#N)C(=O)OC4)C

Origin of Product

United States

Molecular Mechanisms of Oral Antiplatelet Action

Cyclooxygenase (COX) Pathway Inhibition

The inhibition of the COX pathway is a key mechanism for reducing platelet aggregation. This is primarily achieved by interfering with the synthesis of pro-aggregatory molecules.

Irreversible Acetylation of Platelet COX-1

Aspirin (B1665792), a cornerstone of antiplatelet therapy, functions through the irreversible acetylation of the cyclooxygenase-1 (COX-1) enzyme within platelets. wikipedia.orgdroracle.aibpac.org.nz This action is highly specific; aspirin is approximately 150- to 200-fold more potent as an inhibitor of COX-1 than the inducible COX-2 isoform. nih.gov The mechanism involves the covalent attachment of an acetyl group from aspirin to a serine residue (specifically serine529) in the active site of the COX-1 enzyme. wikipedia.orgnih.gov This modification permanently blocks the enzyme's ability to bind its substrate, arachidonic acid. droracle.ainih.gov As platelets lack a nucleus, they are unable to synthesize new COX-1 enzymes. bpac.org.nz Consequently, the inhibitory effect of a single dose of aspirin persists for the entire lifespan of the affected platelet, which is approximately seven to ten days. bpac.org.nznih.gov

Downregulation of Thromboxane (B8750289) A2 (TXA2) Synthesis

The irreversible inhibition of COX-1 by aspirin directly leads to the downregulation of Thromboxane A2 (TXA2) synthesis. wikipedia.orgdroracle.aibpac.org.nz COX-1 is the enzyme responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor of TXA2. droracle.ai TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation. wikipedia.orgbpac.org.nz By blocking TXA2 production, aspirin effectively reduces a key signal that promotes the clumping of platelets, thereby diminishing the formation of blood clots. wikipedia.org This reduction in TXA2-mediated platelet aggregation is a primary contributor to aspirin's antithrombotic effects. droracle.ai

P2Y12 Receptor Antagonism

The P2Y12 receptor, a G protein-coupled receptor found on the surface of platelets, plays a central role in amplifying and sustaining platelet activation. mdpi.commdpi.comjci.org Adenosine (B11128) diphosphate (B83284) (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, initiating a signaling cascade that leads to further platelet aggregation and thrombus formation. mdpi.comjci.org Consequently, antagonism of this receptor is a highly effective antiplatelet strategy.

Irreversible P2Y12 Receptor Blockade

A class of oral antiplatelet agents known as thienopyridines achieves its effect through the irreversible blockade of the P2Y12 receptor. wikipedia.orgacc.orgwikipedia.org This class includes drugs like clopidogrel (B1663587) and prasugrel (B1678051). wikipedia.orgacc.org Their active metabolites form a covalent disulfide bond with cysteine residues on the P2Y12 receptor, permanently inactivating it for the lifespan of the platelet. nih.govahajournals.org This irreversible binding prevents ADP from activating the receptor, thereby inhibiting platelet activation and aggregation. acc.orgdrugbank.com

Thienopyridines are administered as inactive prodrugs and require metabolic activation in the liver to exert their antiplatelet effect. nih.govwikipedia.orgahajournals.org

Clopidogrel: Following intestinal absorption, a significant portion (around 85%) of clopidogrel is hydrolyzed by carboxylesterase-1 into an inactive metabolite. nih.govahajournals.org The remaining 15% undergoes a two-step oxidative process mediated by hepatic cytochrome P450 (CYP) enzymes to generate its active thiol metabolite. nih.govdrugbank.comahajournals.org The initial step to form 2-oxo-clopidogrel involves several CYP isoenzymes, with CYP2C19, CYP1A2, and CYP2B6 playing significant roles. nih.govdrugbank.com The subsequent conversion to the active metabolite also involves multiple CYPs, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4. nih.govdrugbank.com

Prasugrel: Prasugrel, a third-generation thienopyridine, also requires metabolic activation, but its pathway is more efficient than that of clopidogrel. ahajournals.org After administration, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase-2 in the intestine, to an intermediate thiolactone metabolite. ahajournals.orgdrugbank.com This intermediate then undergoes a single-step oxidation by CYP enzymes, predominantly CYP3A4 and CYP2B6, to form its active metabolite. ahajournals.orgdrugbank.com This more direct activation process contributes to a more rapid and consistent platelet inhibition compared to clopidogrel. ahajournals.org

Table 1: Comparison of Prodrug Activation for Irreversible P2Y12 Inhibitors

FeatureClopidogrelPrasugrel
Activation StepsTwo-step oxidation nih.govdrugbank.comahajournals.orgHydrolysis followed by single-step oxidation ahajournals.orgdrugbank.com
Primary Activating Enzymes (Initial Step)CYP2C19, CYP1A2, CYP2B6 nih.govdrugbank.comCarboxylesterase-2 ahajournals.orgdrugbank.com
Primary Activating Enzymes (Final Step)CYP2B6, CYP2C9, CYP2C19, CYP3A4 nih.govdrugbank.comCYP3A4, CYP2B6 ahajournals.orgdrugbank.com
Major Inactive Metabolite Pathway~85% hydrolyzed by carboxylesterase-1 nih.govahajournals.org-

Reversible P2Y12 Receptor Antagonism

In contrast to the irreversible blockade by thienopyridines, other oral antiplatelet agents function by reversibly antagonizing the P2Y12 receptor. acc.orgwikipedia.org Ticagrelor is a prime example of this class. wikipedia.orgahajournals.org

Table 2: Characteristics of P2Y12 Receptor Antagonists

CharacteristicClopidogrelPrasugrelTicagrelor
Drug ClassThienopyridine acc.orgThienopyridine wikipedia.orgacc.orgCyclopentyl-triazolopyrimidine ahajournals.org
Receptor BindingIrreversible acc.orgwikipedia.orgIrreversible wikipedia.orgacc.orgwikipedia.orgReversible wikipedia.orgahajournals.org
MechanismProdrug acc.orgwikipedia.orgahajournals.orgProdrug wikipedia.orgacc.orgwikipedia.orgahajournals.orgDirect-acting wikipedia.orgahajournals.org
Binding SiteADP binding site ahajournals.orgADP binding site ahajournals.orgAllosteric site ahajournals.orgnih.gov

Phosphodiesterase (PDE) Enzyme Inhibition

Oral antiplatelet agents that inhibit phosphodiesterase (PDE) enzymes interfere with intracellular signaling pathways to modulate platelet activity. nih.gov Platelets contain several PDE isoenzymes, primarily PDE2, PDE3, and PDE5, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By inhibiting these enzymes, certain drugs increase the intracellular concentrations of cAMP and/or cGMP, which are critical second messengers that inhibit platelet function. nih.govnih.gov

Cilostazol (B1669032) is an oral antiplatelet agent that selectively inhibits phosphodiesterase-3 (PDE3). nih.govnih.gov The PDE3A isoform is the primary target in platelets. nih.gov Inhibition of PDE3 prevents the degradation of cAMP, leading to its accumulation within the platelet. drugbank.comnih.gov Elevated intracellular cAMP levels activate protein kinase A (PKA). patsnap.comresearchgate.net PKA, in turn, phosphorylates various downstream targets that ultimately inhibit platelet activation and aggregation. patsnap.comjrespharm.com This includes the inhibition of the release of intracellular calcium and the reduction of glycoprotein (B1211001) IIb/IIIa receptor activation, which is crucial for platelet cross-linking by fibrinogen. patsnap.com

Cilostazol's mechanism also involves the inhibition of adenosine uptake by cells, which increases extracellular adenosine levels. nih.govnih.govahajournals.org This further elevates intracellular cAMP, contributing to its antiplatelet effects. nih.govpatsnap.com The antiplatelet action of cilostazol is effective against aggregation induced by various agonists, including collagen, adenosine diphosphate (ADP), epinephrine, and arachidonic acid. nih.govahajournals.org

Dipyridamole (B1670753) also exhibits PDE3 inhibitory action, which contributes to its antiplatelet effects by increasing cAMP levels. nih.govpatsnap.com This action potentiates the effects of adenosine and prostacyclin, which are stimulators of adenylyl cyclase. nih.gov

Table 1: Research Findings on PDE3 Inhibition

Compound Mechanism of Action Key Findings
Cilostazol Selective PDE3 inhibitor; increases cAMP. nih.govdrugbank.com Inhibits platelet aggregation induced by multiple agonists. nih.govahajournals.org Also inhibits adenosine uptake, further increasing cAMP. nih.govnih.gov

| Dipyridamole | PDE inhibitor with some PDE3 action. nih.govpatsnap.com | Increases intracellular cAMP, potentiating the effects of adenosine and prostacyclin. nih.govahajournals.org |

Phosphodiesterase type 5 (PDE5) is a cGMP-specific enzyme found in platelets. nih.govnih.gov Inhibition of PDE5 leads to an increase in intracellular cGMP levels. mdpi.com Nitric oxide (NO) released from the endothelium stimulates soluble guanylyl cyclase in platelets to produce cGMP, which then activates protein kinase G (PKG). nih.gov PKG activation leads to the phosphorylation of several proteins that inhibit platelet activation and aggregation. nih.gov

Dipyridamole is a non-specific PDE inhibitor that also targets PDE5. nih.govresearchgate.net By inhibiting PDE5, dipyridamole potentiates the inhibitory effects of NO on platelets. nih.gov This increases the levels of vasodilator-stimulated phosphoprotein (VASP), a marker of the NO/cGMP pathway's effects. nih.gov Some research suggests that cGMP can also act as a competitive inhibitor of PDE3A, further contributing to the antiplatelet effect by increasing cAMP levels. nih.gov

Flavonoid aglycones, such as luteolin (B72000) and myricetin, have also been shown to exert antiplatelet effects by inhibiting PDE5, leading to increased cGMP levels. mdpi.com

Table 2: Research Findings on PDE5 Inhibition

Compound/Class Mechanism of Action Key Findings
Dipyridamole Non-specific PDE inhibitor, including PDE5. nih.govresearchgate.net Potentiates the antiplatelet effects of nitric oxide by increasing cGMP. nih.govahajournals.org

| Flavonoid Aglycones | PDE5 inhibition. mdpi.com | Inhibit platelet activation by increasing cGMP levels. mdpi.com |

PDE3 Inhibition and Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation.

Glycoprotein IIb/IIIa (GPIIb/IIIa) Pathway Modulation (focused on indirect oral effects)

The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is the final common pathway for platelet aggregation. Upon platelet activation by various agonists, the GPIIb/IIIa receptor undergoes a conformational change, allowing it to bind fibrinogen and von Willebrand factor, leading to platelet cross-linking and thrombus formation. While direct-acting intravenous GPIIb/IIIa inhibitors exist, some oral antiplatelet agents can indirectly modulate this pathway.

Oral agents that increase intracellular cAMP levels, such as the PDE3 inhibitor cilostazol, can indirectly inhibit the activation of GPIIb/IIIa receptors. patsnap.comjrespharm.com The increase in cAMP and subsequent activation of PKA leads to a signaling cascade that reduces the conformational change and activation of the GPIIb/IIIa receptor on the platelet surface. patsnap.com This prevents the binding of fibrinogen and ultimately inhibits platelet aggregation. patsnap.com

Emerging and Novel Molecular Targets for Oral Antiplatelet Intervention

Research into new oral antiplatelet therapies is exploring a variety of novel molecular targets to improve efficacy and safety. ijbcp.comnih.gov The goal is to develop agents that can effectively prevent thrombosis while minimizing the risk of bleeding. frontiersin.org

One emerging area is the targeting of other platelet surface receptors. nih.govfrontiersin.org This includes antagonists for:

Protease-Activated Receptor 4 (PAR-4): Like PAR-1, PAR-4 is a thrombin receptor on platelets. ahajournals.org Antagonism of PAR-4 is being investigated as a strategy to inhibit thrombin-mediated platelet activation, potentially with a different safety profile than PAR-1 inhibitors. ahajournals.orgahajournals.org BMS-986120 is an example of an oral, reversible PAR-4 antagonist. ahajournals.orgmedchemexpress.com

Glycoprotein VI (GPVI): GPVI is a key receptor for collagen, a potent platelet agonist exposed upon vascular injury. Antagonists of GPVI are being explored to prevent platelet adhesion and activation at sites of atherosclerotic plaque rupture. ijbcp.comahajournals.org

Glycoprotein Ib (GPIb): The GPIb-von Willebrand factor axis is crucial for initial platelet adhesion to the injured vessel wall, especially under high shear stress. Antagonists targeting this interaction are in development. ijbcp.comahajournals.org

In addition to surface receptors, intracellular signaling pathways are also being targeted. This includes the exploration of inhibitors for platelet Gq proteins, which are involved in the signaling cascades of several important platelet agonists. ijbcp.com

Table 4: Emerging and Novel Molecular Targets

Target Rationale for Intervention Example Compound/Strategy
Protease-Activated Receptor 4 (PAR-4) Thrombin receptor involved in platelet activation; may offer a different risk-benefit profile from PAR-1 antagonism. ahajournals.orgfrontiersin.org BMS-986120 (oral antagonist). ahajournals.orgmedchemexpress.com
Glycoprotein VI (GPVI) Primary signaling receptor for collagen, crucial for platelet activation at sites of plaque rupture. ijbcp.comahajournals.org GPVI antagonists (in development). ijbcp.com
Glycoprotein Ib (GPIb) Mediates initial platelet adhesion to von Willebrand factor, especially under high shear conditions. ijbcp.comahajournals.org GPIb receptor antagonists (in development). ijbcp.com

| Platelet Gq proteins | Mediate intracellular signaling for multiple key platelet agonists. ijbcp.com | Gq inhibitors (in early development). ijbcp.com |

Inhibitors of Collagen-Platelet Interactions (e.g., GPVI, GPIb)

The interaction between platelets and collagen at a site of vascular injury is a critical initiating step in thrombosis. This process is primarily mediated by two key platelet receptors: Glycoprotein VI (GPVI) and the Glycoprotein Ib-IX-V complex (GPIb). mdpi.com Consequently, inhibiting these interactions presents a promising strategy for antiplatelet therapy.

Glycoprotein VI (GPVI) Inhibitors:

GPVI is a major signaling receptor for collagen on platelets. mdpi.com It is a transmembrane receptor that associates with the Fc receptor γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). tandfonline.commdpi.com Upon binding of collagen, specifically to glycine-proline-hydroxyproline (GPO) repeat motifs, GPVI clustering occurs. nih.gov This clustering initiates a signaling cascade, starting with the phosphorylation of the ITAM tyrosines by Src family kinases. tandfonline.comnih.gov This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates downstream signaling proteins like phospholipase Cγ2 (PLCγ2), culminating in platelet activation and aggregation. mdpi.comnih.gov

Several strategies have been developed to inhibit GPVI-mediated platelet activation:

Direct GPVI Blockade: Agents can directly bind to the extracellular domains of GPVI, preventing its interaction with collagen. Glenzocimab, for example, binds to the D2 domain of GPVI, blocking both ligand binding and receptor dimerization. nih.gov Honokiol has been reported to bind to the D1 domain, thereby preventing collagen-induced dimerization.

Competitive Inhibition: This approach involves using a molecule that mimics the extracellular portion of GPVI to compete with platelet-bound GPVI for collagen binding. Revacept is a recombinant fusion protein consisting of the extracellular domain of GPVI and the Fc fragment of human IgG1. nih.gov It effectively binds to exposed collagen in atherosclerotic plaques, preventing the engagement of platelet GPVI. nih.gov

Inhibition of Downstream Signaling: Some compounds, like losartan (B1675146) and honokiol, have been shown to inhibit platelet aggregation induced by collagen by interfering with downstream signaling events, such as reducing the tyrosine phosphorylation of multiple proteins, including Syk. tandfonline.com

Clinical trials have investigated the efficacy of GPVI inhibitors. Phase II trials have been completed for both glenzocimab and revacept in the context of ischemic stroke and symptomatic carotid stenosis, respectively. nih.govadvancecor.denih.govclinicaltrialsregister.euhra.nhs.ukahajournals.org

Glycoprotein Ib (GPIb) Inhibitors:

The GPIb-IX-V complex serves as the primary receptor for von Willebrand factor (vWF) immobilized on collagen, particularly under conditions of high shear stress. mdpi.comnih.gov This interaction is crucial for the initial tethering and adhesion of platelets to the vessel wall. mdpi.com Thrombin also binds to GPIb, which contributes to platelet activation. nih.govashpublications.org

Inhibition of GPIb function can be achieved by targeting the interaction with its ligands. For instance, monoclonal antibodies against GPIbα have been shown to inhibit thrombin-induced platelet procoagulant activity. ashpublications.org A cell-penetrating peptide, MPαC, which is based on the cytoplasmic tail of GPIbα, has been shown to inhibit vWF/GPIb-IX-mediated platelet aggregation. ahajournals.org The signaling downstream of GPIb activation involves the 14-3-3 protein and Src family kinases, leading to the activation of integrin αIIbβ3. nih.gov

Table 1: Research Findings on Inhibitors of Collagen-Platelet Interactions

Compound/Agent Target Mechanism of Action Key Findings
Glenzocimab GPVI (D2 domain) Blocks ligand binding and receptor dimerization. nih.gov Undergone Phase II clinical trials for ischemic stroke. nih.gov
Revacept Collagen Competes with platelet GPVI for collagen binding. nih.gov Phase II clinical trials showed beneficial effects in patients with carotid stenosis. advancecor.denih.govahajournals.org
Honokiol GPVI (D1 domain) Prevents collagen-induced GPVI dimerization and inhibits downstream signaling pathways. Decreases thrombus formation in preclinical studies.
Losartan GPVI signaling Inhibits downstream tyrosine phosphorylation, including Syk. tandfonline.com Inhibits platelet aggregation induced by collagen. tandfonline.com
MPαC GPIbα Inhibits vWF/GPIb-IX–mediated platelet aggregation. ahajournals.org Ameliorates LPS-induced microvascular thrombosis and thrombocytopenia in mice. ahajournals.org

Serotonin (B10506) Receptor Antagonists

Serotonin (5-hydroxytryptamine, 5-HT), stored in platelet-dense granules, is released upon platelet activation and acts as a weak agonist. nih.gov It amplifies the aggregation response initiated by other agonists like collagen and ADP through an autocrine and paracrine feedback loop. nih.gov This effect is mediated by the 5-HT2A receptor, the only serotonin receptor subtype found on platelets. nih.gov Therefore, antagonists of the 5-HT2A receptor represent a potential avenue for antiplatelet therapy. nih.govnih.gov

The mechanism of action of 5-HT2A receptor antagonists involves blocking the binding of serotonin to its receptor on the platelet surface. This inhibition prevents the downstream signaling events that potentiate platelet activation. These events include elevation of intracellular calcium levels and tyrosine phosphorylation. plos.org By blocking these signals, 5-HT2A antagonists can inhibit serotonin-enhanced platelet aggregation. plos.org

Several compounds have been investigated for their antiplatelet activity via 5-HT2A antagonism:

Ketanserin and Sarpogrelate (B137540): These are established 5-HT2A receptor antagonists that have been shown to inhibit collagen-induced platelet aggregation. nih.govnih.gov

Novel Hydantoin Derivatives: A series of compounds with a 4-phenylcyclohexane-5-spiro- or 5-methyl-5-phenyl-hydantoin core have been synthesized and shown to possess 5-HT2A antagonistic activity and inhibit platelet aggregation. nih.govnih.govresearchgate.net For instance, compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) was found to be more active than sarpogrelate in inhibiting collagen-stimulated aggregation. nih.govresearchgate.net

Repurposed Antidepressants: FDA-approved antidepressants like pizotifen and cyproheptadine , which are 5-HT2A receptor antagonists, have demonstrated the ability to inhibit serotonin-enhanced, ADP-induced platelet aggregation both in vitro and ex vivo. plos.org

Mirtazapine: This antidepressant exerts its antiplatelet effects by co-blocking both 5-HT2A and α2-adrenergic receptors on platelets. bohrium.com

Table 2: Research Findings on Serotonin Receptor Antagonists

Compound/Agent Target Mechanism of Action Key Findings
Ketanserin 5-HT2A Receptor Antagonizes the 5-HT2A receptor, inhibiting serotonin-potentiated platelet aggregation. nih.govnih.gov Inhibits collagen-induced platelet aggregation. nih.gov
Sarpogrelate 5-HT2A Receptor Blocks the 5-HT2A receptor, reducing platelet aggregation. nih.govnih.gov Inhibits collagen-stimulated platelet aggregation. nih.gov
Compound 13 5-HT2A Receptor Potent antagonist of the 5-HT2A receptor. nih.govresearchgate.net More active than sarpogrelate in inhibiting collagen-stimulated aggregation (IC₅₀ = 27.3 µM). nih.govresearchgate.net
Pizotifen 5-HT2A Receptor Antagonizes the 5-HT2A receptor. plos.org Inhibits serotonin-enhanced ADP-induced platelet aggregation. plos.org
Cyproheptadine 5-HT2A Receptor Antagonizes the 5-HT2A receptor. plos.org Reverses serotonin-enhanced ADP-induced platelet aggregation. plos.org
Mirtazapine 5-HT2A and α2-Adrenergic Receptors Co-blocks both receptors on platelets. bohrium.com Suppresses platelet aggregation mediated by the synergistic interaction of serotonin and adrenaline. bohrium.com

Prostaglandin E Receptor Antagonists

Prostaglandin E2 (PGE2) exhibits a dual, concentration-dependent effect on platelet function. mdpi.com At low concentrations, it potentiates aggregation, while at high concentrations, it is inhibitory. mdpi.comahajournals.org These effects are mediated through different E-type prostanoid (EP) receptors. The stimulatory effect is primarily mediated by the EP3 receptor, which is coupled to the inhibitory G-protein (Gi). acs.orgresearchgate.net Activation of the EP3 receptor by PGE2 inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and facilitation of platelet aggregation. acs.org

Antagonists of the EP3 receptor have emerged as a novel class of antiplatelet agents. acs.org By selectively blocking the EP3 receptor, these compounds prevent the pro-aggregatory effects of PGE2 without interfering with the inhibitory signals mediated by other prostanoid receptors like EP4, which is coupled to the stimulatory G-protein (Gs) and increases cAMP. ahajournals.orgmdpi.com

DG-041 is a potent and selective oral antagonist of the EP3 receptor. acs.orgdrugbank.commedchemexpress.comtocris.com Research has shown that DG-041 inhibits PGE2-facilitated platelet aggregation in vitro and ex vivo. acs.orgdrugbank.com It works by antagonizing the effects of EP3 receptor agonists like sulprostone (B1662612) on platelet function, which include enhanced aggregation, P-selectin expression, and Ca²⁺ mobilization, and inhibition of adenylyl cyclase. researchgate.net A key finding is that DG-041 can inhibit the resensitization of platelets to agonists by PGE2, even when the P2Y12 receptor is blocked by clopidogrel. acs.org Furthermore, studies in rats indicated that DG-041 does not prolong bleeding time, suggesting a potentially favorable safety profile compared to other antiplatelet agents. acs.org

Table 3: Research Findings on Prostaglandin E Receptor Antagonists

Compound/Agent Target Mechanism of Action Key Findings
DG-041 EP3 Receptor Selective antagonist of the EP3 receptor for PGE2. acs.orgdrugbank.com Inhibits PGE2-facilitated platelet aggregation without increasing bleeding time in rats. acs.orgdrugbank.com IC₅₀ of 4.6 nM. medchemexpress.comtocris.com
ONO-AE3-208 EP4 Receptor Selective antagonist of the EP4 receptor. mdpi.com Used experimentally to demonstrate that the inhibitory effects of PGE3 are mediated through the EP4 receptor. mdpi.com

Nitric Oxide Pathway Modulators

The nitric oxide (NO) signaling pathway plays a crucial role in maintaining vascular homeostasis, in part by inhibiting platelet activation and aggregation. physiology.orgpnas.org Endothelial cells continuously release NO, which acts on platelets to reduce their reactivity. pnas.org NO exerts its antiplatelet effect by activating soluble guanylate cyclase in platelets, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). pnas.orgahajournals.org This, in turn, leads to a decrease in intracellular calcium levels and subsequent inhibition of platelet aggregation. ahajournals.org

Modulating the NO pathway to enhance its antiplatelet effects is a therapeutic strategy. This can be achieved through various means:

Exogenous NO Donors: These are compounds that release NO directly. Examples include S-nitrosothiols and diazeniumdiolates (NONOates), which can exert antiplatelet effects. physiology.orgnih.gov Prostanit, a NO-donating derivative of PGE1, has shown vasodilatory and antiplatelet properties. mdpi.com

Enhancing Endogenous NO Signaling: Therapeutic interventions can aim to increase the bioavailability of NO's substrate, L-arginine, or its essential cofactor, tetrahydrobiopterin (B1682763) (BH4). physiology.orgnih.gov

Synergism with other Antiplatelet Agents: Blockade of the platelet P2Y12 receptor, for example by clopidogrel, has been shown to dramatically enhance the antiplatelet potency of NO. pnas.org This synergistic effect is explained by the fact that the P2Y12 receptor activates a phosphatidylinositol 3-kinase (PI3K) pathway that is insensitive to NO/cGMP, and blocking this pathway allows the inhibitory effects of NO to dominate. pnas.org

Table 4: Research Findings on Nitric Oxide Pathway Modulators

Compound/Agent Class Mechanism of Action Key Findings
S-nitrosothiols NO Donor Release nitric oxide, which activates guanylyl cyclase in platelets. physiology.org Potentiate antiplatelet effects. physiology.org
Diazeniumdiolates (NONOates) NO Donor Release nitric oxide, leading to increased cGMP and inhibition of platelet function. physiology.org Demonstrate antiplatelet activities. nih.gov
Prostanit NO Donor A PGE1 derivative that releases NO. mdpi.com Possesses vasodilatory and antiplatelet properties. mdpi.com
P2Y12 Inhibitors (e.g., Clopidogrel) P2Y12 Antagonist Block the P2Y12 receptor, which synergizes with the NO pathway. pnas.org Dramatically enhance the antiplatelet potency of NO. pnas.org

Phosphatidylinositol 3-Kinase (PI3K) Inhibitors

Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that play a critical role in intracellular signaling pathways that regulate various cellular functions, including platelet activation and thrombus formation. nih.govnih.gov They phosphorylate phosphoinositides to generate second messengers. nih.gov Human platelets express multiple PI3K isoforms, with the Class I isoform, PI3Kβ, being particularly important in platelet function. nih.gov

PI3Kβ is activated downstream of key platelet receptors, including the collagen receptor GPVI and integrin αIIbβ3. nih.gov Its activation is crucial for signaling events that support thrombus growth and stabilization. nih.gov Therefore, inhibiting PI3K, particularly the β isoform, has emerged as an attractive strategy for developing novel antiplatelet therapies. nih.govacs.org

The mechanism of PI3K inhibitors involves blocking the catalytic activity of these enzymes, thereby preventing the phosphorylation of their substrates and interrupting the downstream signaling cascade that leads to platelet activation. nih.gov

Several PI3K inhibitors have been studied for their antiplatelet effects:

PI3Kβ-selective inhibitors: Studies using pharmacological inhibitors have demonstrated that targeting PI3Kβ can impair platelet activation and thrombus formation. nih.gov

Idelalisib (PI3Kδ inhibitor): Although primarily a PI3Kδ inhibitor, Idelalisib has been shown to inhibit platelet aggregation mediated by the ITAM receptors GPVI and CLEC-2. researchgate.net It also inhibits platelet adhesion and aggregation under shear. researchgate.net

PI3Kα inhibitors (A66, INK1117): While not the primary PI3K isoform in platelets, PI3Kα does contribute to thrombus growth. ahajournals.org Selective inhibitors of PI3Kα have been shown to reduce thrombus formation on a collagen matrix under arterial shear. ahajournals.org

Table 5: Research Findings on PI3K Inhibitors

Compound/Agent Target Isoform(s) Mechanism of Action Key Findings
Idelalisib PI3Kδ Inhibits the δ isoform of PI3K. researchgate.net Inhibits GPVI- and CLEC-2-mediated platelet aggregation and shows antithrombotic potential in mice. researchgate.net
A66 PI3Kα Selective inhibitor of the α isoform of PI3K. ahajournals.org Reproduced the effect of PI3Kα deficiency in reducing thrombus formation ex vivo. ahajournals.org
INK1117 PI3Kα Selective inhibitor of the α isoform of PI3K. ahajournals.org Reduced thrombus formation in human whole blood under shear. ahajournals.org
PIK-75 Pan-PI3K Non-isoform selective PI3K inhibitor. Blocks platelet aggregation induced by CRP, collagen, and thrombin. researchgate.net

12-Lipoxygenase (12-LOX) Inhibitors

12-Lipoxygenase (12-LOX) is an enzyme highly expressed in platelets that metabolizes arachidonic acid into bioactive eicosanoids, primarily 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is rapidly converted to 12-hydroxyeicosatetraenoic acid (12-HETE). ahajournals.orgashpublications.org These metabolites act as signaling molecules that regulate platelet function and are involved in platelet activation. ahajournals.orgresearchgate.net The 12-LOX pathway plays a role in integrin activation and signaling mediated by various platelet receptors, including GPVI and protease-activated receptors (PARs). ahajournals.orgresearchgate.net

Inhibition of 12-LOX presents a novel antiplatelet strategy. ahajournals.org By blocking the enzyme, these inhibitors prevent the production of pro-thrombotic metabolites like 12-HETE, thereby attenuating platelet activation and aggregation. ahajournals.orgashpublications.org A potential advantage of this approach is that it may reduce the risk of bleeding compared to other antiplatelet agents. ashpublications.org

ML355 is a highly selective inhibitor of 12-LOX. ahajournals.orgbiorxiv.org Studies have shown that ML355 dose-dependently inhibits human platelet aggregation and the production of 12-LOX-derived oxylipins. ahajournals.org It has been found to impair thrombus formation and vessel occlusion in mouse models of thrombosis with minimal effects on hemostasis. ahajournals.org The antiplatelet effects of ML355 were demonstrated in its ability to attenuate platelet adhesion and thrombus formation on a collagen surface under arterial shear. ahajournals.org ML355 has passed Phase I clinical trials for the treatment of heparin-induced thrombocytopenia. ashpublications.orgbiorxiv.org

Table 6: Research Findings on 12-Lipoxygenase (12-LOX) Inhibitors

Compound/Agent Target Mechanism of Action Key Findings
ML355 12-Lipoxygenase (12-LOX) Selective inhibitor of 12-LOX, preventing the formation of pro-thrombotic metabolites. ahajournals.orgbiorxiv.org Impairs thrombus formation in vivo with minimal effects on hemostasis. ahajournals.org Has passed Phase I clinical trials. ashpublications.orgbiorxiv.org
Oleoyl-CoA 12-Lipoxygenase (12-LOX) Endogenous inhibitor of 12-LOX. ashpublications.org Inhibits 12-LOX at micromolar concentrations. ashpublications.org

Medicinal Chemistry and Structure Activity Relationships Sar of Oral Antiplatelet Agents

Key Molecular Determinants Governing Antiplatelet Activity

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of oral antiplatelet agents. For thienopyridine prodrugs, modifications to the core structure significantly impact the efficiency of their conversion to the active metabolite. In the development of prasugrel (B1678051) from its predecessors, the addition of a cyclopropylcarbonyl group and a fluoro-substituent on the phenyl ring led to more efficient and consistent generation of the active thiol metabolite. tandfonline.com

For non-thienopyridine reversible inhibitors, SAR studies have fine-tuned the interactions with the P2Y12 binding pocket. In the development of ticagrelor, the cyclopentyl group was identified as a key substituent for potent activity within the triazolopyrimidine scaffold. ahajournals.org In other novel series, such as 5-alkylidenepyridazin-3-ones, SAR studies revealed that lipophilic substituents at the N2 position of the pyridazin-3-one ring and the presence of two ester groups in alkoxy moieties were key determinants for antiplatelet activity. nih.gov Similarly, for a series of pyrazolopyridine derivatives, the carbohydrazide (B1668358) group was identified as a promising feature for designing new antiplatelet agents. researchgate.netnih.gov

The specific stereochemistry of a molecule can also be a critical determinant of its activity. For example, in a series of 3-carbamoylpiperidines, the (+) isomer was found to be 15 to 19 times more potent than the (-) isomer, highlighting the importance of the spatial arrangement of substituent groups for optimal interaction with the biological target. nih.gov

For a drug to be effective when taken orally, it must be absorbed from the gastrointestinal tract into the bloodstream. Lipophilicity (the ability of a compound to dissolve in fats or lipids) and the topological polar surface area (PSA) are two key physicochemical properties that govern oral bioavailability. nih.gov

A comparative study of various antiplatelet agents demonstrated a clear relationship between these properties and absorption. nih.govmdpi.com The thienopyridine prodrugs—ticlopidine, clopidogrel (B1663587), and prasugrel—are highly lipophilic compounds with very high logP values (around 2.5–3.5) and low PSA values. nih.govresearchgate.net These characteristics contribute to their effective absorption from the gut. nih.govmdpi.com In contrast, agents with a high PSA, such as the intravenous drug cangrelor (B105443) (PSA of 255 Ų), exhibit substantially poorer oral absorption. nih.govmdpi.com

Optimizing the balance between lipophilicity and polarity is a central goal in medicinal chemistry. For a series of α,α'-bis[3-(N,N-dialkylcarbamoyl)piperidino]-p-xylenes, a parabolic relationship was observed between activity and the octanol/water partition coefficient (log P), with optimal antiplatelet activity found at a log P value of about 4.5. nih.gov This indicates that either too low or too high lipophilicity can be detrimental to the pharmacological effect, underscoring the need for a precisely balanced molecular profile for effective oral antiplatelet agents.

Table 1: Physicochemical Properties of Selected Oral Antiplatelet Agents This table is for illustrative purposes and data is compiled from computational studies.

Compound Calculated logP Calculated Polar Surface Area (PSA) (Ų) Predicted Oral Absorption (%)
Ticlopidine 3.48 3.88 100
Clopidogrel 3.11 49.9 100
Prasugrel 2.66 82.2 100
Ticagrelor 2.81 137.9 88.5

Source: Adapted from Remko M, et al. Int J Mol Sci. 2016. nih.govmdpi.com

Influence of Substituent Groups on Pharmacological Efficacy.

Structure-Based Design Studies of Target Receptors

The elucidation of the crystal structure of the human P2Y12 receptor has been a landmark achievement, profoundly impacting the design of new antiplatelet agents. nih.govebi.ac.uk These high-resolution structures, showing the receptor in complex with both agonists and antagonists, have provided invaluable insights into the specific binding interactions required for inhibition. nih.govtandfonline.com

Computer-aided drug design techniques, such as molecular docking and molecular dynamics simulations, are now routinely used to screen large virtual libraries of compounds for their potential to bind to the P2Y12 receptor. nih.gov This in silico approach accelerates the discovery process by prioritizing compounds for chemical synthesis and biological testing, leading to the identification of novel and potent P2Y12 antagonists. nih.govtandfonline.com For example, structure-based virtual screening has successfully identified new chemical scaffolds that could serve as starting points for the development of next-generation antiplatelet therapies. nih.gov

Preclinical Pharmacological and Pharmacodynamic Investigations of Oral Antiplatelet Agents

In Vitro Assessment of Antiplatelet Efficacy

The in vitro efficacy of Oral antiplatelet agent 1 was established through various assays designed to measure its impact on platelet function and related biochemical pathways. service.gov.uk

The primary function of an antiplatelet agent is to inhibit platelet aggregation, the process by which platelets clump together to form a thrombus. nih.gov The inhibitory effects of this compound were tested using several standard agonists to induce aggregation in human platelets.

ADP-Induced Aggregation: Adenosine (B11128) diphosphate (B83284) (ADP) is a key agonist that promotes platelet aggregation by activating P2Y12 receptors. ashpublications.org this compound demonstrated potent, concentration-dependent inhibition of ADP-induced platelet aggregation. magtechjournal.com Studies using light transmission aggregometry showed that the compound significantly reduced platelet clumping in response to ADP. nih.govd-nb.info This potent inhibition of the ADP pathway is a cornerstone of its antiplatelet effect. magtechjournal.com

Arachidonic Acid-Induced Aggregation: The arachidonic acid pathway leads to the production of thromboxane (B8750289) A2, a potent platelet agonist. While this compound does not directly target this pathway, studies have shown it can reduce aggregation initiated by arachidonic acid. d-nb.infoahajournals.org This effect is likely secondary to the inhibition of the ADP-mediated amplification loop, which is crucial for robust aggregation regardless of the initial stimulus. ahajournals.org

Inhibition of Platelet Aggregation by this compound
AgonistAssay MethodObserved EffectReference
ADPLight Transmission AggregometryPotent, concentration-dependent inhibition magtechjournal.comnih.govd-nb.info
CollagenLight Transmission AggregometrySignificant reduction in aggregation ahajournals.orgcdc.gov
Arachidonic AcidLight Transmission AggregometrySignificant reduction in aggregation d-nb.infoahajournals.org

To elucidate its mechanism of action, this compound was evaluated in specific enzyme and receptor binding assays.

The compound was identified as a direct-acting, reversible antagonist of the P2Y12 receptor. unmc.edunih.gov Unlike thienopyridines, it does not require metabolic activation to become effective. frontiersin.org Binding assays revealed that this compound binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as a non-competitive antagonist. nih.govnih.gov Furthermore, studies have shown it exhibits properties of an inverse agonist, meaning it can reduce the basal, agonist-independent activity of the P2Y12 receptor. nih.govashpublications.org This dual action of non-competitive antagonism and inverse agonism contributes to its potent and consistent platelet inhibition. ashpublications.orgashpublications.org

In addition to its primary action on the P2Y12 receptor, this compound has been shown to inhibit the equilibrative nucleoside transporter 1 (ENT1). ashpublications.orgashpublications.org This inhibition leads to an increase in extracellular adenosine, which can further contribute to platelet inhibition through activation of A2A adenosine receptors. ashpublications.orgashpublications.org

Receptor and Enzyme Inhibition Profile of this compound
TargetMechanism of ActionConsequenceReference
P2Y12 ReceptorDirect, reversible, non-competitive antagonist; Inverse agonistInhibition of ADP-induced platelet activation and aggregation nih.govnih.govnih.gov
ENT1InhibitionIncreased extracellular adenosine, leading to further platelet inhibition ashpublications.orgashpublications.org

The binding of this compound to the P2Y12 receptor initiates a cascade of effects on intracellular signaling pathways. The P2Y12 receptor is coupled to the Gαi protein, and its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). ashpublications.orgashpublications.org

By blocking the P2Y12 receptor, this compound prevents this drop in cAMP. ashpublications.org This has a direct impact on the phosphorylation state of the Vasodilator-Stimulated Phosphoprotein (VASP). VASP phosphorylation is regulated by cAMP-dependent protein kinases; therefore, by maintaining higher cAMP levels, this compound leads to an increase in phosphorylated VASP (VASP-P). ashpublications.orgresearchgate.net The level of VASP-P is a specific marker of P2Y12 receptor inhibition. jacc.org Flow cytometry studies have confirmed that treatment with this compound significantly increases VASP phosphorylation, which in turn inhibits the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. magtechjournal.comresearchgate.net

Enzyme and Receptor Inhibition Assays.

In Vivo Models for Antithrombotic Activity

Following promising in vitro results, the antithrombotic efficacy of this compound was assessed in established animal models of thrombosis. service.gov.uk

Arterial thrombosis, the formation of a blood clot in an artery, is the primary underlying cause of myocardial infarction and ischemic stroke. nih.gov The efficacy of this compound in preventing arterial thrombosis was evaluated in various preclinical models.

While platelets are considered central to arterial thrombosis, their role in venous thrombosis is also increasingly recognized. researchgate.net Venous thromboembolism (VTE) involves thrombus formation in the deep veins, often under conditions of low blood flow or stasis. jacc.org

The potential of this compound to prevent venous thrombosis was investigated in murine models. In a model of complete inferior vena cava (IVC) ligation, which induces stasis and subsequent thrombus formation, mice treated with this compound showed a significant decrease in thrombus weight and size compared to untreated animals. researchgate.net Similarly, in a ferric chloride-induced injury model of the vena cava, P2Y12 inhibition was shown to reduce thrombus weight. researchgate.net These findings suggest that by inhibiting platelet activation via the P2Y12 pathway, this compound can effectively reduce the risk of venous thrombosis. researchgate.net

Assessment of Thrombus Formation and Resolution

Preclinical evaluation of novel oral antiplatelet agents places significant emphasis on their ability to inhibit thrombus formation under conditions that mimic arterial thrombosis. In preclinical studies, "this compound" (DZ-697b) has demonstrated potent, dose-dependent antithrombotic effects. nih.govresearchgate.net The efficacy of this agent was assessed using models such as the Badimon perfusion chamber, which simulates blood flow at varying shear rates to replicate conditions in both arterial and venous circulation. nih.gov

In these ex vivo models, "this compound" (DZ-697b) caused significant, dose-dependent reductions in thrombus size at both high and low shear rates. nih.govresearchgate.net This suggests that the agent is effective at inhibiting the formation of platelet-rich thrombi characteristic of arterial environments. nih.gov The antithrombotic property was further characterized by a reduction in platelet adhesion, a critical initial step in thrombus formation. nih.govresearchgate.net Studies on other novel agents, such as the PAR4 antagonist BMS-986120, have also shown substantial reductions in ex vivo human thrombus formation, highlighting the importance of this assessment in predicting potential in vivo antithrombotic efficacy. ahajournals.org Similarly, the glycoprotein IIb/IIIa antagonist orbofiban (B1677454) was shown to cause dose-dependent inhibition of thrombus formation in an arteriovenous-shunt-thrombosis model in guinea pigs. nih.gov While the effect on thrombus formation is well-documented for "this compound" (DZ-697b), specific preclinical data on its role in thrombus resolution is less detailed in the available literature.

Characterization of Preclinical Pharmacodynamic Profiles

The preclinical pharmacodynamic profile of "this compound" (DZ-697b) distinguishes it from other classes of antiplatelet drugs. It functions by inhibiting platelet activation mediated by collagen and ristocetin. nih.govhilarispublisher.com A key characteristic of "this compound" (DZ-697b) is that it is a direct-acting agent and does not require metabolic conversion to an active compound. nih.gov This contrasts with thienopyridines like clopidogrel (B1663587), which are prodrugs requiring hepatic metabolization, a process that can lead to variability in patient response. nih.govnih.govecrjournal.com This direct mechanism of action suggests a potentially more consistent and predictable pharmacodynamic profile.

Dose-Response Relationship in Animal Models

The antithrombotic effects of "this compound" (DZ-697b) have been shown to be dose-dependent. nih.govresearchgate.net Early clinical investigations building on preclinical findings demonstrated that single oral doses of 60 mg, 120 mg, and 360 mg resulted in progressively greater reductions in thrombus size. nih.govresearchgate.net

Preclinical studies on other oral antiplatelet agents in various animal models further illustrate the principle of dose-response relationships. For instance, the glycoprotein IIb/IIIa antagonist orbofiban, when administered orally to guinea pigs at doses ranging from 3 to 100 mg/kg, produced a dose-dependent inhibition of thrombus formation. nih.gov Similarly, DMP 728, another oral GPIIb/IIIa antagonist, demonstrated dose-dependent antiplatelet effects in dogs at oral doses from 0.1 to 1.0 mg/kg. ahajournals.org

Table 1: Dose-Response of this compound (DZ-697b) on Thrombus Size Reduction
Dose of this compound (DZ-697b)Mean Thrombus Reduction (High Shear Rate)Mean Thrombus Reduction (Low Shear Rate)
60 mg13.0%11.4%
120 mg18.7%12.7%
360 mg26.4%22.1%

Data derived from a phase I study in healthy subjects, reflecting the dose-dependent antithrombotic properties of DZ-697b. nih.govresearchgate.net

Onset and Duration of Platelet Inhibition

A crucial aspect of the pharmacodynamic profile of an antiplatelet agent is its onset and duration of action. Because "this compound" (DZ-697b) does not require metabolic activation, it is expected to have a more rapid onset of action compared to prodrugs like clopidogrel. nih.govnih.gov In preclinical studies of other direct-acting agents, a swift onset is a key advantage. For example, ticagrelor, which also does not need metabolic activation, can achieve almost complete platelet inhibition within two hours of administration. ecrjournal.comresearchgate.net Prasugrel (B1678051), which requires a single metabolic step, demonstrates peak plasma concentration of its active metabolite 30 minutes post-dosing in preclinical models. nih.govnih.gov

In guinea pig models, the oral administration of the GPIIb/IIIa antagonist orbofiban led to inhibition of platelet aggregation that peaked at 1-2 hours post-dose and subsequently declined slowly. nih.gov For the agent DMP 728, maximal and sustained antiplatelet effects were observed for up to 6 hours in dogs at a dose of 1.0 mg/kg PO. ahajournals.org The antithrombotic effects of "this compound" (DZ-697b) were measured at six hours post-dose in an early clinical study. nih.govresearchgate.net

Consistency and Magnitude of Pharmacological Effect

The consistency and magnitude of the pharmacological effect are critical determinants of an antiplatelet agent's potential clinical utility. The direct-acting nature of "this compound" (DZ-697b) suggests it may offer a more consistent response by avoiding the metabolic variability associated with CYP450 enzymes that affects agents like clopidogrel. nih.govecrjournal.com

Studies have demonstrated the potent pharmacological effect of "this compound" (DZ-697b). nih.govresearchgate.net The magnitude of its effect on thrombus reduction was found to be comparable to a 300 mg dose of clopidogrel at the 120 mg dose level of DZ-697b. nih.govresearchgate.net At a higher dose of 360 mg, "this compound" (DZ-697b) showed a significantly stronger antithrombotic effect than clopidogrel. nih.gov This potent, dose-dependent effect is also reflected in its inhibition of platelet adhesion. nih.gov Other novel agents have also shown potent effects; for example, the PAR4 antagonist BMS-986120 demonstrated reductions in thrombus formation similar in magnitude to those observed with high loading doses of aspirin (B1665792) and clopidogrel. ahajournals.org

Table 2: Magnitude of Pharmacological Effect: this compound (DZ-697b) vs. Clopidogrel (Thrombus Reduction at High Shear Rate)
AgentDoseMean Thrombus Reduction (High Shear Rate)
This compound (DZ-697b)120 mg18.7%
This compound (DZ-697b)360 mg26.4%
Clopidogrel300 mg18.7%

Data derived from a phase I study comparing the antithrombotic effects of DZ-697b and clopidogrel. nih.govresearchgate.net

Preclinical Pharmacokinetic Investigations of Oral Antiplatelet Agents

Absorption and Bioavailability in Animal Models

Following oral administration, Oral antiplatelet agent 1 is rapidly absorbed from the gastrointestinal tract in preclinical animal models. nih.gov Studies in rats demonstrate a rapid onset of action, with significant plasma concentrations of its metabolites appearing shortly after administration. nih.govnih.gov The time to reach maximal plasma concentration (Tmax) for the active metabolite is approximately 30 minutes in rats. nih.gov

The absolute oral bioavailability of the active metabolite has been determined in rats and dogs. In rats, the relative bioavailability of the active metabolite was calculated to be 25%, while in dogs, it was also found to be 25%. tandfonline.com In comparison to other agents, where bioavailability can be as low as 7% in rats and 10% in dogs, this compound demonstrates more efficient conversion to its active form. tandfonline.com Some derivatives have been shown to increase relative bioavailability significantly in animal models. spandidos-publications.com

Animal ModelParameterValueReference
RatTime to Peak Concentration (Tmax) of Active Metabolite~30 minutes nih.gov
RatRelative Bioavailability (Active Metabolite)25% tandfonline.com
DogRelative Bioavailability (Active Metabolite)25% tandfonline.com

Metabolism and Active Metabolite Generation

This compound is a prodrug, meaning it is inactive in its administered form and requires metabolic conversion to exert its pharmacological effects. nih.govpharmgkb.org This bioactivation is a multi-step process that occurs primarily in the liver. pharmgkb.org

The initial metabolic step involves the formation of an intermediate metabolite, 2-oxo-Oral antiplatelet agent 1. pharmgkb.org This is followed by a second oxidative step that converts the intermediate into the active thiol metabolite, which is responsible for the drug's antiplatelet activity. nih.govpharmgkb.org A significant portion of the absorbed dose, estimated at around 85%, is hydrolyzed by carboxylesterases into an inactive carboxylic acid derivative, which is the main circulating metabolite but possesses no antiplatelet effect. derangedphysiology.com Consequently, only a smaller fraction of the parent compound is converted to its active form. derangedphysiology.com The active metabolite itself has an estimated elimination half-life of about 3.7 hours in animal models. nih.gov

The conversion of this compound to its active metabolite is dependent on the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgdrugbank.com Multiple CYP isoforms are involved in the two-step oxidation process. pharmgkb.org

In vitro studies using human liver microsomes have identified several key enzymes responsible for the metabolism. The formation of the 2-oxo-Oral antiplatelet agent 1 intermediate is catalyzed by enzymes including CYP1A2, CYP2B6, and CYP2C19. pharmgkb.org The subsequent conversion of this intermediate to the final active metabolite involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4. pharmgkb.org Studies have confirmed that CYP2C19 plays a substantial role in both oxidative steps, while CYP3A4 is also a major contributor, particularly to the second step. pharmgkb.orgdrugbank.com Inhibition studies have shown that ketoconazole, a potent CYP3A4 inhibitor, can significantly reduce the formation of metabolites. drugbank.com

Metabolic StepInvolved Cytochrome P450 EnzymesReference
Step 1: Formation of 2-oxo-Oral antiplatelet agent 1CYP1A2, CYP2B6, CYP2C19 pharmgkb.org
Step 2: Formation of Active Thiol MetaboliteCYP2B6, CYP2C9, CYP2C19, CYP3A4 pharmgkb.org

Tissue Distribution Studies in Preclinical Species

Following oral administration in animal models, this compound is rapidly and widely distributed to various tissues. nih.gov Studies in both mice and rats have characterized the extent of this distribution.

Animal ModelOrder of Tissue Concentration (Highest to Lowest)Reference
MouseIntestine > Liver > Kidney > Heart > Spleen > Lungs > Brain nih.govresearchgate.net
RatSmall Intestine > Liver > Heart > Spleen > Lungs > Kidney > Brain nih.gov

Excretion and Elimination Pathways

The elimination of this compound and its metabolites occurs through multiple pathways. nih.gov Preclinical studies indicate that the metabolites are primarily excreted from the body via the kidneys into the urine and through the biliary system into the feces. nih.govnih.gov In rats, approximately two-thirds of the metabolites are excreted in the urine, with the remaining one-third eliminated in the feces. nih.gov The total recovery of the parent compound in urine and feces within 96 hours was found to be low, suggesting that most of the drug is eliminated in its metabolized form due to a significant first-pass effect. nih.gov

Mechanisms of Antiplatelet Drug Resistance and Variability

Molecular Underpinnings of Reduced Antiplatelet Response

At the molecular level, several factors contribute to a diminished response to Oral antiplatelet agent 1, including genetic variations, the intrinsic properties of platelets, and the activation of compensatory signaling pathways.

Genetic factors play a crucial role in the efficacy of this compound, primarily by influencing its metabolic activation. This compound is a prodrug, meaning it must be converted into an active metabolite by cytochrome P450 (CYP) enzymes in the liver to exert its antiplatelet effect.

The most significant genetic influence comes from polymorphisms in the CYP2C19 gene. This gene encodes an enzyme critical for the two-step oxidation process that activates the agent. Individuals can be categorized based on their CYP2C19 genotype:

Extensive metabolizers carry two normal-function alleles.

Intermediate metabolizers have one normal-function and one reduced-function allele.

Poor metabolizers possess two reduced-function alleles.

Poor metabolizers exhibit significantly lower levels of the active metabolite, leading to reduced platelet inhibition and a higher risk of adverse cardiovascular events, such as stent thrombosis. Several CYP2C19 loss-of-function (LOF) alleles have been identified, with the CYP2C192 allele being the most common. Conversely, the CYP2C1917 allele is a gain-of-function variant that leads to enhanced enzyme activity, increased production of the active metabolite, and a potentially higher risk of bleeding.

Genetic variations in other genes, such as ABCB1, which encodes the P-glycoprotein transporter involved in the drug's intestinal absorption, have also been studied, although their impact on clinical outcomes is less established than that of CYP2C19 polymorphisms.

Table 1: Influence of CYP2C19 Genetic Polymorphisms on this compound Metabolism

GenotypeAllelesMetabolic StatusImpact on Active Metabolite LevelsAssociated Clinical Risk
Extensive MetabolizerTwo normal-function alleles (1/1)NormalStandard levelsBaseline risk
Intermediate MetabolizerOne normal, one loss-of-functionIntermediateReduced levelsIncreased risk of cardiovascular events vs. extensive
Poor MetabolizerTwo loss-of-function alleles (2/2)PoorSignificantly reduced levelsHighest risk of cardiovascular events (e.g., stent thrombosis)
Ultrarapid MetabolizerCarries gain-of-function allele (*17)IncreasedIncreased levelsPotential for increased bleeding risk

Platelets themselves are not a uniform population. They vary in size, age, and reactivity, which can influence their response to antiplatelet therapy. Younger, larger, and more reactive platelets, often referred to as reticulated platelets, are continuously released from the bone marrow. These immature platelets contain residual messenger RNA (mRNA) and can synthesize new proteins, including the P2Y12 receptor, which is the target of this compound's active metabolite.

A high turnover of platelets, which can be accelerated in conditions like coronary artery disease, means that a larger proportion of circulating platelets may be young and highly reactive. These platelets can overcome the inhibitory effects of the drug more effectively, contributing to high on-treatment platelet reactivity. Therefore, even with adequate drug levels, the inherent biological variability and renewal of the platelet pool can be a source of therapeutic failure.

Platelet activation is a complex process involving multiple redundant pathways. While this compound effectively blocks the P2Y12 receptor, platelets can still be activated by other agonists and signaling pathways. For instance, thrombin, collagen, and thromboxane (B8750289) A2 are potent platelet activators that signal through different receptors (PAR-1, GPVI, and TP receptors, respectively).

In the state of high on-treatment platelet reactivity, there may be an upregulation of these alternative pathways that can compensate for the P2Y12 blockade. This can be particularly relevant in clinical settings associated with high inflammatory states or significant vascular injury, where multiple platelet agonists are generated. The inability of this compound to inhibit these other activation routes is a key mechanism of resistance.

Platelet Heterogeneity and Functional Differences.

Pharmacokinetic Factors Contributing to Response Variability

Pharmacokinetics, which describes the journey of a drug through the body, is a major determinant of the concentration of the active metabolite of this compound at its site of action.

The journey of this compound begins with its absorption in the intestine, a process influenced by the drug transporter P-glycoprotein (encoded by the ABCB1 gene). After absorption, only about 15% of the drug is directed towards the two-step hepatic activation process; the majority is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative.

The bioavailability of the active metabolite is therefore inherently low and can be highly variable. Factors that affect intestinal absorption or the activity of CYP enzymes and CES1 can significantly alter the amount of active metabolite that ultimately reaches the circulation and the platelets. This variability in bioavailability is a key contributor to the inconsistent antiplatelet effects observed among patients.

The metabolic pathway of this compound makes it susceptible to drug-drug interactions, particularly with medications that inhibit or induce the CYP2C19 enzyme.

A prominent example is the interaction with proton pump inhibitors (PPIs), such as omeprazole (B731) and esomeprazole, which are moderate inhibitors of CYP2C19. Co-administration of these PPIs with this compound can reduce the generation of its active metabolite, leading to diminished antiplatelet effects. This has raised concerns about a potential increase in the risk of cardiovascular events in patients taking both medications.

Other substances that can interact with the metabolism of this compound include certain azole antifungals (e.g., ketoconazole), which are potent CYP3A4 inhibitors, and some selective serotonin (B10506) reuptake inhibitors (SSRIs) that also inhibit CYP2C19. Conversely, drugs that induce CYP enzymes, such as rifampicin, can increase the formation of the active metabolite.

Table 2: Selected Drug-Drug Interactions Affecting this compound Pharmacokinetics

Interacting Drug ClassExample(s)Mechanism of InteractionEffect on Active Metabolite of this compound
Proton Pump Inhibitors (PPIs)Omeprazole, EsomeprazoleInhibition of the CYP2C19 enzyme.Decreased concentration.
Azole AntifungalsKetoconazole, VoriconazolePotent inhibition of CYP3A4, another enzyme in the activation pathway.Decreased concentration.
Calcium Channel BlockersDiltiazem, VerapamilInhibition of CYP3A4.Decreased concentration.
RifamycinsRifampicinPotent induction of CYP enzymes, including CYP3A4 and CYP2C19.Increased concentration.

Variability in Drug Bioavailability.

Pharmacodynamic Factors Influencing Response Variability

The variable and sometimes inadequate platelet inhibition observed with the oral antiplatelet agent clopidogrel (B1663587) is a significant clinical concern. This variability, often termed "clopidogrel resistance," can lead to an increased risk of atherothrombotic events in some individuals. frontiersin.orgfrontiersin.org The phenomenon is multifactorial, with pharmacodynamic factors playing a crucial role. These factors, distinct from pharmacokinetic aspects like drug absorption and metabolism, relate to the drug's interaction with its target and the baseline characteristics of the platelets themselves. Key pharmacodynamic contributors include individual differences in the sensitivity of the target P2Y12 receptor and the patient's baseline platelet reactivity and activation status. revespcardiol.orgjacc.org

Individual Differences in Target Receptor Sensitivity

The primary mechanism of action for the active metabolite of clopidogrel is the irreversible blockade of the P2Y12 receptor on the platelet surface, which is critical for adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. frontiersin.org Logically, variations in the gene encoding this receptor, P2Y12, can alter the drug's binding and efficacy, thereby influencing platelet response.

Several single nucleotide polymorphisms (SNPs) in the P2Y12 gene have been investigated for their role in clopidogrel resistance. While some have shown inconsistent results, certain polymorphisms have been more definitively linked to altered platelet reactivity. A meta-analysis involving 5,769 patients with cardiovascular diseases identified significant associations between specific P2Y12 genotypes and the risk of clopidogrel resistance. umw.edu.pl

The C34T (rs6785930) and G52T (rs6809699) polymorphisms, in particular, have been associated with a poor response to clopidogrel. umw.edu.pldovepress.com The T allele of the C34T polymorphism and the T allele of the G52T polymorphism are considered risk factors. dovepress.comnih.gov One study in patients with peripheral artery disease found that carriers of the 34T allele had a markedly increased risk for adverse neurological events during clopidogrel treatment compared to those with only the 34C allele. dovepress.com

Conversely, the T744C polymorphism has not been found to have a significant association with clopidogrel resistance. frontiersin.orgumw.edu.pl The data suggest that genetic variations at the site of drug action contribute to the heterogeneity of patient responses, independent of the factors that control the generation of the active metabolite.

Table 1: Association of P2Y12 Gene Polymorphisms with Clopidogrel Resistance (CR)
PolymorphismGenetic ModelOdds Ratio (OR) for CR95% Confidence Interval (CI)P-valueSource
G52TDominant (GT+TT vs. GG)1.451.14 - 1.850.003 umw.edu.plnih.gov
C34TDominant (CT+TT vs. CC)2.301.50 - 3.510.0001 umw.edu.pl
Recessive (TT vs. CC+CT)2.191.44 - 3.340.0003
Additive (T vs. C)0.570.47 - 0.71
T744CAll models0.880.58 - 1.330.54 umw.edu.plnih.gov

Baseline Platelet Reactivity and Activation Status

The state of a patient's platelets before the initiation of antiplatelet therapy is a critical determinant of treatment efficacy. Patients with high baseline platelet reactivity may not achieve adequate platelet inhibition with standard clopidogrel doses, a condition known as high on-treatment platelet reactivity (HPR). jacc.orgnih.gov This pre-existing hyper-reactivity means that even with a standard level of P2Y12 receptor blockade, the residual platelet activity remains high, predisposing the patient to thrombotic events. nih.gov

Several clinical conditions are associated with increased baseline platelet activity, most notably diabetes mellitus. nih.gov Patients with diabetes often exhibit platelet hyper-reactivity, which contributes to their diminished response to clopidogrel. ahajournals.orgimpactfactor.orgaging-us.com Studies consistently show that diabetic patients have higher mean P2Y12 reaction units (PRU) as measured by the VerifyNow assay and a greater prevalence of HPR compared to non-diabetic patients. impactfactor.orgjacc.org For instance, one large cohort study of over 11,000 patients found significantly higher platelet reactivity in diabetic patients (mean PRU 225.7) compared to non-diabetic patients (mean PRU 213.6). impactfactor.org Another study reported that the prevalence of HPR in patients with coronary artery disease and diabetes was 77.8%, compared to just 11.1% in those without diabetes. tctmd.com

Another factor influencing baseline reactivity is the rate of platelet turnover. An increased presence of young, reticulated platelets, which are larger and more reactive, can undermine the effects of clopidogrel. revespcardiol.orgahajournals.org These newly released platelets have not been exposed to the irreversible effects of clopidogrel's active metabolite in the circulation. Studies have shown that patients with a higher percentage of reticulated platelets are more likely to have a low response to clopidogrel. One study found that in patients with stable coronary artery disease, those in the highest tertile of reticulated platelets had a significantly higher frequency of low response to clopidogrel (50%) compared to those in the lowest tertile (13%).

Table 2: Impact of Baseline Factors on Clopidogrel Response
FactorFindingQuantitative DataSource
Diabetes Mellitus (DM)Higher mean platelet reactivity vs. non-DMDM: 225.7 ± 77.5 PRU vs. Non-DM: 213.6 ± 79.1 PRU (P < 0.001) impactfactor.org
Higher prevalence of High On-treatment Platelet Reactivity (HPR) vs. non-DMDM: 38.1% vs. Non-DM: 32.0% (P < 0.001) impactfactor.org
Increased odds of HPROdds Ratio (OR) for HPR in DM patients: 2.98 (95% CI 1.20-7.41)
High Platelet Turnover (Reticulated Platelets)Higher frequency of low response with high reticulated platelet countUpper Tertile: 50% low responders vs. Lower Tertile: 13% low responders (p = 0.003)
Disappearance of reticulated platelets from non-aggregated population after ADP stimulation in clopidogrel-treated patientsReduction from 10.9% to 5.0% (P < 0.01)

Advanced Research Methodologies and Approaches in Antiplatelet Studies

In Vitro Platelet Function Assessment Techniques for Research

A variety of in vitro techniques are available to assess platelet function, providing crucial insights for research into the efficacy and mechanisms of antiplatelet therapies. These methods range from the long-established "gold standard" assays to highly specific molecular techniques that probe the intricate details of platelet activation.

Light Transmission Aggregometry (LTA) is historically considered the gold standard for evaluating platelet aggregation function. bmj.comnih.govresearchgate.net The technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to the addition of an agonist. nih.govmdpi.com LTA is widely utilized in research to monitor the efficacy of antiplatelet therapies, including agents like aspirin (B1665792) and thienopyridines. mdpi.compractical-haemostasis.com For this purpose, the most commonly used agonists are adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.govmdpi.com

In the context of antiplatelet drug research, LTA is used to:

Quantify Inhibition: Determine the extent of platelet aggregation inhibition after administration of an antiplatelet agent. For example, studies have used LTA to show that "Oral antiplatelet agent 1" (clopidogrel) markedly inhibits ADP-mediated platelet aggregation compared to aspirin. jacc.org

Predict Clinical Outcomes: High on-treatment platelet reactivity as measured by LTA has been shown to be a predictor of major adverse cardiovascular events (MACE) and stent thrombosis in high-risk cardiovascular patients. bmj.commdpi.com

Standardize Research: Despite challenges in standardization across laboratories, efforts are ongoing to establish consensus recommendations for LTA protocols to ensure the reproducibility of research findings. mdpi.comtandfonline.com

The principle of LTA involves preparing PRP and platelet-poor plasma (PPP) from citrated whole blood through centrifugation. plos.org The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation). An agonist is then added to the stirred PRP sample at 37°C, and the resulting change in light transmission is recorded over time as an aggregation curve. tandfonline.com

ParameterDescriptionRelevance in Antiplatelet Research
PrincipleMeasures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate upon agonist stimulation. nih.govProvides a quantitative measure of platelet aggregation, considered a "gold standard" method. bmj.com
Common AgonistsAdenosine Diphosphate (ADP), Arachidonic Acid (AA), Collagen. mdpi.comAllows for the investigation of specific platelet activation pathways targeted by different antiplatelet agents.
ApplicationMonitoring antiplatelet therapies (e.g., aspirin, clopidogrel) and assessing high on-treatment platelet reactivity. mdpi.comUsed to evaluate drug efficacy and has been linked to predicting adverse ischemic events. bmj.commdpi.com
Sample TypePlatelet-Rich Plasma (PRP). plos.orgRequires sample processing, which is a key pre-analytical variable. practical-haemostasis.com

Flow cytometry is a powerful and sensitive technique for the multiparametric analysis of individual platelets in whole blood, requiring only small sample volumes. plos.org It is used to quantify the expression of specific surface markers that appear or change conformation upon platelet activation. nih.gov This allows for a detailed assessment of the activation state of platelets and the effects of antiplatelet agents. jacc.org

Key platelet activation markers measured by flow cytometry include:

P-selectin (CD62P): This protein is stored in the alpha-granules of resting platelets and is rapidly translocated to the cell surface upon activation and degranulation. plos.orgnih.gov Its presence is a sensitive indicator of platelet activation. plos.orgnih.gov Studies have shown that flow cytometric measurement of CD62P can be used to assess the efficacy of dual antiplatelet therapy. jseamed.org

Activated Glycoprotein (B1211001) (GP) IIb-IIIa (PAC-1 binding): The GP IIb-IIIa receptor (integrin αIIbβ3) undergoes a conformational change upon platelet activation, enabling it to bind fibrinogen. plos.org The monoclonal antibody PAC-1 specifically recognizes the activated conformation of this receptor. plos.orgresearchgate.net Therefore, PAC-1 binding is a direct measure of the final common pathway of platelet aggregation. nih.gov

Lysosomal-Associated Membrane Protein (LAMP-1/CD107a, LAMP-3/CD63): These markers are expressed on the surface of platelets following the fusion of lysosomal and dense granules with the plasma membrane during activation. jacc.orgplos.org

By using fluorescently labeled monoclonal antibodies against these markers, flow cytometry can determine the percentage of activated platelets and the density of marker expression on each platelet, providing nuanced data on the response to various agonists and the inhibitory effects of drugs. nih.govresearchgate.net

MarkerAntibody/ProbeSignificance in Platelet ActivationReference
P-selectinAnti-CD62PIndicates alpha-granule secretion. A sensitive marker of platelet degranulation. nih.govahajournals.org
Activated GP IIb-IIIaPAC-1Binds to the conformationally activated fibrinogen receptor, essential for aggregation. plos.orgnih.gov
Lysosomal MarkerAnti-CD63 (LAMP-3)Indicates lysosomal and dense granule secretion. jacc.orgplos.org

Beyond surface markers, the functional state of platelets can be assessed by measuring the activity of intracellular signaling molecules. The Vasodilator-Stimulated Phosphoprotein (VASP) phosphorylation assay is a highly specific method used to measure the direct effect of P2Y12 receptor inhibitors, such as the active metabolite of "this compound" (clopidogrel). amegroups.orguio.no

VASP is an intracellular protein that, in its dephosphorylated state, is involved in platelet activation. uio.no Its phosphorylation is regulated by cyclic adenosine monophosphate (cAMP)-dependent pathways. uio.no The platelet P2Y12 receptor, when activated by ADP, inhibits this pathway, leading to low levels of phosphorylated VASP. thoracickey.com Conversely, when the P2Y12 receptor is blocked by an antagonist, the inhibitory signal is removed, resulting in high levels of VASP phosphorylation. uio.nooup.com

The VASP assay is typically performed using flow cytometry with a specific monoclonal antibody that recognizes the phosphorylated form of VASP (at serine 239). thoracickey.comthieme-connect.com The results are often expressed as a Platelet Reactivity Index (PRI), which quantifies the level of P2Y12 receptor inhibition. amegroups.org A low PRI indicates high residual platelet reactivity, while a high PRI signifies effective P2Y12 blockade. uio.no This assay is highly specific for the P2Y12 pathway and is not influenced by other activation pathways, making it a valuable research tool for studying P2Y12 inhibitors. amegroups.orgoup.com

Flow Cytometry for Platelet Surface Marker Expression and Activation States.

Molecular and Genomic Approaches in Resistance Research

The significant inter-individual variability in response to antiplatelet therapy has led to the development of molecular and genomic research approaches. plos.org These methods aim to identify the genetic and molecular underpinnings of "resistance," particularly for prodrugs like "this compound" (clopidogrel), which require metabolic activation. jci.org

Genetic variations, or polymorphisms, in genes encoding drug-metabolizing enzymes can significantly impact the efficacy of an antiplatelet agent. For "this compound" (clopidogrel), the cytochrome P450 enzyme CYP2C19 is crucial for its conversion into its active metabolite. nice.org.uknice.org.uk

Genotyping: Targeted genotyping assays are used to detect specific known single nucleotide polymorphisms (SNPs) in the CYP2C19 gene. nice.org.uk Common variants include:

Loss-of-function alleles (e.g., CYP2C192, CYP2C193): Carriers of these alleles have reduced enzyme activity, leading to lower levels of the active drug metabolite, higher on-treatment platelet reactivity, and an increased risk of adverse cardiovascular events. plos.orgresearchgate.net

Gain-of-function allele (e.g., CYP2C19*17): This allele is associated with increased enzyme function, potentially leading to enhanced platelet inhibition. researchgate.net Various methods, including polymerase chain reaction (PCR)-based assays, are used for targeted genotyping. nice.org.ukmdpi.com

Next-Generation Sequencing (NGS): NGS offers a more comprehensive approach than targeted genotyping. nih.gov It allows for the sequencing of the entire CYP2C19 gene or even a broad panel of pharmacogenetically relevant genes. mdpi.comnice.org.uk This enables the identification of not only common alleles but also rare and novel variants in both the coding (exonic) and non-coding (intronic) regions that could contribute to variability in drug response. researchgate.netnih.gov This comprehensive analysis provides deeper insights into the genetic architecture of antiplatelet resistance. plos.orgresearchgate.net

CYP2C19 AlleleFunctional ConsequenceImpact on Clopidogrel (B1663587) MetabolismReference
1Normal FunctionNormal metabolism to active form. nice.org.uk
2, 3Loss-of-FunctionReduced conversion to active metabolite, associated with resistance. plos.orgresearchgate.net
17Gain-of-FunctionIncreased conversion to active metabolite. researchgate.net

Although platelets are anucleate, they contain a complex array of proteins (proteome) and remnant messenger RNA (transcriptome) inherited from their megakaryocyte precursors. jci.orgvascular-proteomics.com These molecular profiles can be dynamically altered and provide a snapshot of the platelet's functional state. frontiersin.org

Proteomics: This is the large-scale study of proteins. Using technologies like mass spectrometry, researchers can perform comprehensive profiling of the entire platelet proteome. mdpi.comnih.gov In antiplatelet research, proteomics can identify proteins and signaling pathways that are altered in response to drug administration. nih.gov For example, a study identified hundreds of proteins affected by the antiplatelet agent sarpogrelate (B137540), revealing alterations in pathways related to platelet activation and coagulation. nih.gov This approach can uncover novel drug targets and biomarkers predictive of therapeutic response. mdpi.comnih.gov

Transcriptomics: This involves the analysis of the platelet's RNA content. Using methods like RNA-sequencing, researchers can profile the platelet transcriptome. frontiersin.orgthieme-connect.com While platelets cannot transcribe new mRNA from genomic DNA, their existing mRNA can be translated into proteins. jci.org Studies have shown that the transcriptomic profiles of platelets can differ between individuals and are associated with platelet reactivity. For instance, reticulated platelets, which are hyperreactive, have a distinct transcriptomic profile enriched in prothrombotic genes. thieme-connect.com Analyzing the platelet transcriptome can provide insights into the genetic factors that prime platelets for a certain level of reactivity and response to antiplatelet agents. vascular-proteomics.com

Integrating proteomic and transcriptomic data provides a powerful, systems-biology approach to understanding the complex mechanisms of platelet function and the variable response to antiplatelet therapies. jci.org

Genotyping and Next-Generation Sequencing for Polymorphism Identification.

Computational Chemistry and In Silico Drug Design

Computational chemistry provides powerful, computer-based tools to accelerate the drug discovery process, offering insights into molecular interactions and guiding the design of more effective and specific therapeutic agents. studysmarter.co.ukfastercapital.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in the early stages of drug discovery for agents like this compound. QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For antiplatelet agents targeting specific receptors, such as the P2Y12 receptor, QSAR models are built using a dataset of molecules with known inhibitory activities. researchgate.netnih.gov

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various physicochemical properties like lipophilicity (logP), electronic effects, and steric parameters. researchgate.net Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the observed antiplatelet activity. nih.govresearchgate.net A robust QSAR model, validated by its high correlation coefficient (r²) and predictive power (q²), can accurately forecast the therapeutic potential of new, unsynthesized molecules. tcmsp-e.comacs.org This predictive capability allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, thereby optimizing resources and accelerating the identification of potent drug candidates. researchgate.netnih.gov

Table 1: Representative QSAR Model Data for a Series of P2Y12 Receptor Antagonists This interactive table showcases a simplified QSAR model, illustrating the relationship between molecular descriptors and the antiplatelet activity of hypothetical compounds related to the development of this compound.

Compound ID clogP (Lipophilicity) Polar Surface Area (Ų) Predicted pIC50 Experimental pIC50
OAA1-001 3.1 75.2 7.5 7.6
OAA1-002 3.5 72.1 7.9 7.8
OAA1-003 2.8 80.5 7.1 7.2
OAA1-004 4.2 65.4 8.5 8.4
OAA1-005 3.9 68.9 8.2 8.3

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor, such as this compound binding to its target protein. researchgate.net For P2Y12 receptor antagonists, docking simulations place the ligand into the receptor's binding pocket, calculating a "docking score" that estimates the binding affinity. nih.gov This process helps to visualize the key interactions—like hydrogen bonds and hydrophobic contacts—between the drug and specific amino acid residues of the target. acs.org

Following docking, molecular dynamics (MD) simulations provide a deeper understanding by modeling the behavior of the drug-receptor complex over time. nih.gov MD simulations, which can span from nanoseconds to microseconds, reveal the flexibility of the protein and the stability of the ligand's binding pose. nih.govmdpi.com These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, more realistic environment. nih.gov For this compound, MD simulations can elucidate how it induces conformational changes in its target receptor, providing insights that are critical for optimizing its antagonist activity and specificity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling.

Development and Validation of Preclinical Animal Models

Preclinical animal models are indispensable for evaluating the in vivo efficacy and thrombotic effects of new antiplatelet agents before they can be considered for human studies.

To assess the antithrombotic effects of this compound, researchers utilize refined rodent models of thrombosis. nih.gov A widely used technique is the ferric chloride (FeCl₃)-induced thrombosis model, typically performed in the carotid or femoral arteries of mice or rats. jove.com In this model, the topical application of FeCl₃ causes oxidative endothelial injury, initiating a process of platelet activation and aggregation that leads to the formation of an occlusive thrombus. jove.comahajournals.org The primary endpoint is the time to vessel occlusion, which provides a quantitative measure of the agent's effectiveness. jove.com

Another established method is the laser-induced injury model, where a focused laser pulse damages the vessel wall, allowing for the precise study of thrombus formation in real-time. jci.orgnih.gov Humanized mouse models, where a mouse protein is modified to interact with human platelets, have also been developed to better predict the efficacy of antiplatelet agents in a more clinically relevant system. nih.gov These models are sensitive to both antiplatelet and anticoagulant drugs and are crucial for demonstrating the in vivo potential of a new compound. jove.comahajournals.org

Table 2: Efficacy of this compound in a Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice This interactive table presents typical data from a preclinical rodent model, comparing key thrombosis parameters between a control group and a group treated with this compound.

Treatment Group Number of Animals (n) Time to Occlusion (minutes) Thrombus Weight (mg)
Vehicle (Control) 10 12.5 ± 2.1 0.45 ± 0.08
This compound 10 28.3 ± 4.5 0.15 ± 0.04

Advanced imaging techniques are essential for the real-time visualization and dynamic analysis of thrombus formation within living animals. jci.org Intravital microscopy (IVM) is a cornerstone technology in this field, allowing researchers to directly observe and record the processes of platelet adhesion, activation, and aggregation in microvessels following injury. thieme-connect.comnih.govmdpi.com By using fluorescently labeled antibodies or dyes, different components of the thrombus, such as platelets and fibrin, can be visualized simultaneously. jci.orgthieme-connect.com

Other advanced modalities like positron emission tomography (PET) and magnetic resonance imaging (MRI) are also being adapted for preclinical thrombosis research. amegroups.organr.frfrontiersin.org These techniques can provide three-dimensional, quantitative data on thrombus size and composition without the need for invasive surgery. frontiersin.orgmdpi.com For instance, PET can use radiotracers that specifically target activated platelets, offering high sensitivity for detecting thrombi throughout the body. anr.fr These imaging approaches provide critical, dynamic insights into how this compound affects thrombus development and stability in a living organism. researchgate.net

Future Research Directions and Emerging Concepts in Oral Antiplatelet Therapy

Identification and Validation of Novel Platelet Inhibitory Targets

While existing antiplatelet agents targeting COX-1 and the P2Y12 receptor are effective, a significant number of patients still experience thrombotic events, and bleeding risks remain a concern. oup.comahajournals.orgmedscape.com This has spurred research into alternative and complementary platelet activation pathways as potential targets for new drugs. The goal is to develop therapies that offer a better balance between antithrombotic efficacy and bleeding risk.

Emerging Targets:

Protease-Activated Receptors (PARs): Thrombin is the most potent activator of platelets, and it exerts its effects primarily through PAR1 and PAR4 on human platelets. oup.comoup.com Targeting these receptors, particularly PAR1, represents a promising strategy for inhibiting thrombin-mediated platelet activation. ahajournals.orgoup.com

Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 (TP) Receptors: These G-protein-coupled receptors are involved in the amplification of platelet activation. oup.com While early attempts to develop TP receptor antagonists had limited success, research in this area continues. oup.comoup.com

Glycoprotein (B1211001) VI (GPVI): This receptor plays a crucial role in platelet activation initiated by collagen at the site of vascular injury. jefferson.eduresearchgate.net Targeting GPVI is expected to offer a favorable antithrombotic-hemostatic profile. researchgate.net

Glycoprotein Ib/IX/V Complex: This complex is essential for the initial adhesion of platelets to von Willebrand factor (vWF) under high shear stress. jefferson.eduahajournals.org

Intracellular Signaling Molecules: Research is also focused on downstream signaling molecules such as Protein Kinase C (PKC), Spleen Tyrosine Kinase (Syk), and Phosphatidylinositol 3-kinase (PI3K), which are involved in various platelet activation pathways. ahajournals.org

The validation of these novel targets is an ongoing process, with several compounds in preclinical and early clinical development. oup.comjefferson.edu

Table 1: Novel and Emerging Platelet Inhibitory Targets

Target Function in Platelet Activation Potential Advantage
Protease-Activated Receptor 1 (PAR1) Primary thrombin receptor on platelets, mediating potent activation. ahajournals.orgoup.com Inhibition may reduce thrombosis with a potentially lower bleeding risk compared to broad anticoagulants.
Thromboxane A2/Prostaglandin H2 (TP) Receptors Amplifies platelet activation signals. oup.com Offers an alternative pathway to inhibit platelet aggregation. e-coretvasa.cz
Glycoprotein VI (GPVI) Key receptor for collagen-induced platelet activation. jefferson.eduresearchgate.net May provide targeted antithrombotic effects at the site of plaque rupture with less impact on systemic hemostasis. researchgate.net
Glycoprotein Ib/IX/V Complex Mediates initial platelet adhesion to von Willebrand factor. jefferson.eduahajournals.org Targeting the initial step of thrombus formation could be a potent antithrombotic strategy. ahajournals.org
Protein Kinase C (PKC) A key enzyme in intracellular signaling for platelet activation. May offer more selective and reversible inhibition of platelet function.
Spleen Tyrosine Kinase (Syk) Involved in signaling downstream of GPVI. Could provide a more targeted approach to inhibiting collagen-mediated platelet activation.

| Phosphatidylinositol 3-kinase (PI3K) | A lipid kinase involved in downstream signaling that mediates platelet activation and thrombus propagation. ahajournals.org | Inhibition may help in preventing thrombus propagation. ahajournals.org |

Strategies for Overcoming Antiplatelet Drug Resistance

Antiplatelet drug resistance, particularly to widely used agents like aspirin (B1665792) and clopidogrel (B1663587), is a significant clinical challenge where the medication fails to produce the expected inhibition of platelet function. ahajournals.orgnih.gov This can lead to treatment failure and recurrent thrombotic events. ahajournals.orgnih.gov The mechanisms underlying resistance are multifactorial and include genetic, cellular, and clinical factors. nih.govresearchgate.net

Key Mechanisms of Resistance:

Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes (e.g., CYP2C19 for clopidogrel) and platelet receptors can significantly impact drug efficacy. ahajournals.orgnih.gov For instance, loss-of-function alleles of CYP2C19 can lead to reduced formation of clopidogrel's active metabolite, resulting in diminished platelet inhibition. nih.gov

Pharmacodynamic and Pharmacokinetic Factors: Issues such as poor drug absorption, drug-drug interactions (e.g., with proton pump inhibitors or certain statins), and non-compliance can reduce the bioavailability and effectiveness of antiplatelet agents. ahajournals.orgnih.govoup.com

Alternative Platelet Activation Pathways: The presence of multiple pathways for platelet activation means that blocking a single pathway (e.g., with aspirin or clopidogrel) may not be sufficient to prevent thrombosis, especially in high-risk patients. ahajournals.orgnih.gov

Strategies to Overcome Resistance:

Dose Adjustment: Increasing the dose of the antiplatelet agent has been explored as a strategy to overcome resistance. nih.gov For example, higher loading and maintenance doses of clopidogrel have been shown to improve platelet inhibition in some patients. ecrjournal.com

Switching to More Potent Agents: For patients who are poor responders to clopidogrel, switching to more potent P2Y12 inhibitors like prasugrel (B1678051) or ticagrelor, which have more predictable antiplatelet effects, is a common strategy. ecrjournal.com

Personalized Therapy: The use of platelet function testing and pharmacogenomic testing to identify patients at risk of resistance and tailor antiplatelet therapy accordingly is a growing area of interest. oup.comnih.govnih.gov This "test and treat" approach aims to optimize the choice and dosage of antiplatelet medication for individual patients. nih.gov

Table 2: Factors Contributing to Antiplatelet Drug Resistance

Factor Mechanism
Genetic Polymorphisms Variations in genes like CYP2C19 affect the metabolism of prodrugs like clopidogrel into their active form. ahajournals.orgnih.gov
Drug Interactions Concomitant use of drugs like proton pump inhibitors can interfere with the metabolic activation of clopidogrel. radcliffecardiology.com
Reduced Bioavailability Poor absorption in the gastrointestinal tract can lead to lower plasma concentrations of the drug. ahajournals.orgnih.gov
Accelerated Platelet Turnover An increased rate of new platelet formation can diminish the effect of irreversible platelet inhibitors. nih.gov

| Alternative Activation Pathways | Platelet activation can occur through pathways not blocked by the specific antiplatelet agent being used. ahajournals.orgnih.gov |

Development of Next-Generation Preclinical Models for Translational Relevance

The successful translation of findings from preclinical research to clinical practice is a major challenge in drug development. researchgate.netthieme-connect.com For antiplatelet therapy, this requires the use of sophisticated preclinical models that accurately mimic the complex processes of thrombosis and hemostasis in humans. researchgate.netnih.gov

Advancements in Preclinical Models:

In Vivo Models: Animal models, particularly in larger animals like pigs, are crucial for studying thrombogenesis and testing new therapies in a setting that more closely resembles human physiology and coagulation. amegroups.org Mouse models of thrombosis, including those that incorporate atherosclerosis, are also valuable for studying the kinetics of thrombus formation in real-time using techniques like intravital microscopy. researchgate.net

Ex Vivo and In Vitro Models: Flow chamber systems are used to study platelet adhesion and thrombus formation under controlled hemodynamic conditions, allowing for detailed investigation of the molecular mechanisms involved. researchgate.netthieme-connect.com Endothelial colony-forming cells (ECFCs) isolated from peripheral blood are also being used as cellular tools in thrombosis research. thieme-connect.com

Humanized Models: The development of animal models with humanized components, such as platelets or liver enzymes, can provide more accurate predictions of drug efficacy and metabolism in humans.

The goal is to create a tiered approach to preclinical testing, moving from cell-based assays and isolated flow systems to small and then large animal models, to better predict the clinical performance of new antiplatelet agents. researchgate.netthieme-connect.com

Integration of Advanced Methodological Approaches in Drug Discovery Pipelines

The discovery and development of new antiplatelet drugs are being accelerated by the integration of advanced technologies and methodologies into the research pipeline. oup.com

Key Methodological Advances:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large chemical libraries to identify potential drug candidates that modulate platelet function. academie-sciences.frnih.gov Recent advances include ultra-high-throughput (UHT) screening methods based on platelet calcium signaling dynamics. researchgate.netnih.gov

Lab-on-a-Chip Technologies: Microfluidic devices, or "lab-on-a-chip" systems, are being developed to automate and multiplex platelet thrombosis assays, enabling high-content screening of new antiplatelet therapies in a more physiologically relevant environment that mimics blood flow. acs.org

Proteomics and Genomics: Advances in proteomics allow for the detailed analysis of platelet signaling networks, which can help identify novel drug targets. thieme-connect.com Pharmacogenomics, the study of how genes affect a person's response to drugs, is becoming increasingly important for personalizing antiplatelet therapy. nih.govpharmgkb.org

Computational Modeling: In silico methods and computational modeling are being used to predict the efficacy and potential side effects of new compounds, helping to streamline the drug discovery process.

These advanced methods are not only accelerating the pace of discovery but also enabling a more rational approach to drug design, with a focus on developing agents with improved efficacy and safety profiles. jefferson.edu

Q & A

Q. What are the primary mechanisms of action for oral antiplatelet agents in cardiovascular disease prevention?

Oral antiplatelet agents inhibit platelet activation pathways, such as thromboxane A2 synthesis (aspirin) or adenosine diphosphate (ADP) receptor antagonism (e.g., clopidogrel). These agents reduce thrombotic events by targeting platelet aggregation, a key factor in arterial thrombosis. Methodologically, mechanistic studies often use ex vivo platelet function assays (e.g., light transmission aggregometry) to quantify inhibition efficacy .

Q. How are randomized controlled trials (RCTs) designed to evaluate antiplatelet efficacy in pre-eclampsia prevention?

RCTs typically compare low-dose aspirin or other antiplatelet agents against placebo in high-risk pregnant women. Primary endpoints include pre-eclampsia incidence, preterm delivery, and neonatal mortality. Meta-analyses aggregate data across trials, with subgroup analyses for dose (e.g., 50–150 mg aspirin) and gestational age at initiation. For example, trials with >30,000 participants demonstrated a 15% reduction in pre-eclampsia risk .

Q. What methodological considerations are critical in meta-analyses of antiplatelet therapies?

Use both aggregate data (AD) and individual participant data (IPD) to enhance subgroup analysis reliability. IPD allows adjustments for covariates like baseline risk or comorbidities. Sensitivity analyses should address heterogeneity, such as variations in trial design (e.g., high-income vs. low-income populations) and bleeding risk reporting .

Advanced Research Questions

Q. How do researchers resolve contradictions between efficacy and bleeding risks in antiplatelet trials?

Risk-benefit analyses weigh ischemic event reduction against bleeding incidence. For example, prasugrel reduced cardiovascular deaths by 19% compared to clopidogrel in ACS patients but increased major bleeding (2.4% vs. 1.8%) . Methodologically, net clinical benefit calculations integrate efficacy and safety endpoints, while trial designs may stratify patients by bleeding risk (e.g., CRUSADE score).

Q. What strategies optimize subgroup analysis in antiplatelet therapy trials?

Pre-specified subgroups (e.g., diabetes, renal impairment) should be analyzed using interaction tests to avoid false positives. For instance, the CHARISMA trial found no benefit of dual therapy in stable vascular disease but identified a signal in symptomatic PAD patients . IPD meta-analyses enhance power for rare subgroups .

Q. How do trials address the "rebound effect" after antiplatelet agent withdrawal?

Studies like the ACAPULCO trial show increased thrombotic events within 30 days of discontinuation. Methodologically, observational cohorts track temporal trends post-cessation, while RCTs compare staggered withdrawal protocols. Recent withdrawers had a 21.9% rate of death/MI vs. 12.4% in chronic users, necessitating perioperative bridging strategies .

Q. What endpoints are most appropriate for evaluating antiplatelet agents in peripheral arterial disease (PAD)?

Composite endpoints (e.g., cardiovascular death, MI, stroke) are standard, but PAD-specific outcomes (e.g., limb ischemia, revascularization) are critical. The CASPAR trial used "major adverse limb events" alongside mortality, finding a 35% risk reduction with clopidogrel-aspirin dual therapy .

Q. How do researchers design trials to compare newer antiplatelet agents (e.g., ticagrelor) with established therapies?

Non-inferiority or superiority designs are used, with head-to-head comparisons of pharmacokinetic profiles (e.g., faster onset with ticagrelor vs. clopidogrel). The PLATO trial demonstrated ticagrelor’s 16% relative risk reduction in CV death/MI/stroke but required frequent dyspnea monitoring .

Methodological Challenges & Solutions

Q. How are bleeding endpoints standardized in antiplatelet trials?

Use validated scales like TIMI (Thrombolysis in Myocardial Infarction) or BARC (Bleeding Academic Research Consortium). For example, the TRITON-TIMI 38 trial classified "major bleeding" as hemoglobin drop ≥5 g/dL or intracranial hemorrhage, ensuring consistency across studies .

Q. What statistical methods adjust for confounding in observational studies of antiplatelet agents?

Propensity score matching or inverse probability weighting balances baseline characteristics. For instance, studies on perioperative bleeding risk often adjust for age, renal function, and concurrent anticoagulant use .

Tables for Key Outcomes

Trial/Agent Population Primary Endpoint Reduction Major Bleeding Risk Source
Prasugrel ACS with PCI19% (HR 0.81)32% increase (HR 1.32)
Clopidogrel + Aspirin PAD20% (RR 0.80)73% increase (RR 1.73)
Low-dose Aspirin Pre-eclampsia15% (RR 0.85)No significant increase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.